molecular formula C24H22N2O5S B11412762 methyl 4-[8-cyano-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

methyl 4-[8-cyano-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

Cat. No.: B11412762
M. Wt: 450.5 g/mol
InChI Key: RTNZBEYJDUTBKU-UHFFFAOYSA-N
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Description

METHYL 4-[8-CYANO-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE is a complex organic compound with a unique structure that includes a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[8-CYANO-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, esterification, and cyanation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[8-CYANO-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 4-[8-CYANO-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of METHYL 4-[8-CYANO-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[8-CYANO-3-(4-METHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE
  • METHYL 4-[8-CYANO-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE

Uniqueness

METHYL 4-[8-CYANO-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 4-[8-cyano-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

InChI

InChI=1S/C24H22N2O5S/c1-3-31-18-10-8-17(9-11-18)24(29)14-32-22-20(13-25)19(12-21(27)26(22)24)15-4-6-16(7-5-15)23(28)30-2/h4-11,19,29H,3,12,14H2,1-2H3

InChI Key

RTNZBEYJDUTBKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C(=O)OC)C#N)O

Origin of Product

United States

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